Product packaging for 2-(2,6-Difluorophenoxy)aniline(Cat. No.:)

2-(2,6-Difluorophenoxy)aniline

Cat. No.: B8365336
M. Wt: 221.20 g/mol
InChI Key: SICCCLXKABFYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenoxy)aniline is a fluorinated aniline derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The incorporation of fluorine atoms, particularly in the ortho positions on the phenyl ring, is a well-established strategy in drug design to fine-tune the properties of bioactive molecules, influencing their metabolic stability, lipophilicity, and conformational bias . Anilines with difluoro substitutions are prominent scaffolds in the development of novel therapeutic agents, as they are frequently used in the synthesis of more sophisticated analogs for biological evaluation . Research into similar compounds has demonstrated their relevance in the discovery of potent agents, such as antimicrotubule drugs that bind to the colchicine-binding site . As a reagent, this compound is For Research Use Only (RUO) and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers can leverage this chemical to explore new chemical spaces and develop compounds with potential pharmacological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2NO B8365336 2-(2,6-Difluorophenoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

2-(2,6-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7H,15H2

InChI Key

SICCCLXKABFYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC=C2F)F

Origin of Product

United States

Synthetic Methodologies for 2 2,6 Difluorophenoxy Aniline

Established Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups.

One common SNAr approach to synthesize 2-(2,6-difluorophenoxy)aniline involves the reaction of a fluorinated phenol (B47542) with an activated nitroaromatic compound, followed by the reduction of the nitro group to an amine. In this case, 2,6-difluorophenol can be reacted with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group in the ortho position to the halogen activates the aryl halide towards nucleophilic attack by the phenoxide ion.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and generate the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to facilitate the reaction. The subsequent reduction of the resulting nitro-diaryl ether can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media, to yield the final product, this compound.

Representative Reaction Conditions for SNAr Synthesis

StepReactantsReagentsSolventTemperature (°C)Yield (%)
Ether Formation 2,6-Difluorophenol, 1-Fluoro-2-nitrobenzeneK2CO3DMF100-12085-95
Nitro Reduction 2-(2,6-Difluorophenoxy)nitrobenzeneH2, Pd/CEthanol25-5090-98

The SNAr mechanism for the formation of the diaryl ether linkage proceeds through a two-step addition-elimination process.

Nucleophilic Attack: The reaction is initiated by the attack of the 2,6-difluorophenoxide ion (the nucleophile) on the carbon atom bearing the leaving group (halide) of the nitroaromatic ring (the electrophile). This step is typically the rate-determining step. The attack is favored at the position ortho or para to the electron-withdrawing nitro group.

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate and facilitates its formation.

Elimination of the Leaving Group: In the final step, the leaving group (fluoride or chloride) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the diaryl ether product.

The subsequent reduction of the nitro group to an amine is a standard transformation that does not affect the diaryl ether linkage.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-heteroatom bonds, including C-O and C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.org While this reaction is primarily for the synthesis of aryl amines, the catalyst systems and ligands developed for this reaction can also be adapted for the formation of diaryl ethers. This is often referred to as Buchwald-Hartwig C-O coupling.

In the context of synthesizing this compound, one could envision two possible retrosynthetic disconnections for a Buchwald-Hartwig approach:

Formation of the C-O bond: Coupling of 2-bromaniline or 2-iodoaniline with 2,6-difluorophenol. This would require a palladium catalyst and a suitable phosphine ligand, along with a base.

Formation of the C-N bond: Coupling of 2-(2,6-difluorophenoxy)bromobenzene with ammonia or an ammonia equivalent. This approach is generally less common for the synthesis of primary anilines.

The choice of ligand is critical for the success of Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to promote the catalytic cycle. wikipedia.orgorganic-chemistry.org

Representative Conditions for Buchwald-Hartwig C-O Coupling

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)Yield (%)
2-Bromoaniline2,6-DifluorophenolPd2(dba)3XPhosK3PO4Toluene10070-85
2-Iodoaniline2,6-DifluorophenolPd(OAc)2SPhosCs2CO3Dioxane11075-90

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.orgchemeurope.com Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of the Ullmann coupling utilize catalytic amounts of copper salts and various ligands to facilitate the reaction under milder conditions. organic-chemistry.org

For the synthesis of this compound, an Ullmann-type reaction would involve the coupling of 2,6-difluorophenol with an ortho-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline). The reaction is typically promoted by a copper(I) salt, such as CuI, and a base like potassium carbonate or cesium carbonate. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the efficiency of the reaction.

Representative Conditions for Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
2-Iodoaniline2,6-DifluorophenolCuI1,10-PhenanthrolineCs2CO3DMF120-14060-75
2-Bromoaniline2,6-DifluorophenolCu2OL-ProlineK2CO3DMSO130-15055-70
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Related Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov While not directly used to form the C-O ether bond, it is instrumental in synthesizing precursors to molecules like this compound. This reaction typically involves the use of a palladium catalyst to couple an organoboron compound with a halide or triflate. nih.gov Its widespread use is due to mild reaction conditions and the commercial availability of starting materials. nih.gov

For instance, in the synthesis of related biphenylamines, Suzuki-Miyaura coupling has been successfully employed. The reaction of bromoanilines with various arylboronic acids using palladium catalysts is a common strategy. uliege.be However, challenges can arise, such as catalyst poisoning by the free aniline (B41778) group, which can lead to poor yields. uliege.be To circumvent this, protection of the amine group may be necessary.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic properties of the substrates. For example, electron-withdrawing substituents on the arylboronic acid can activate it towards coupling with electron-rich bromoanilines. uliege.be The choice of catalyst, base, and solvent system is also crucial for optimizing the reaction. Common catalytic systems include Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃, and Pd(PPh₃)₄. nih.govuliege.be

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenylamine Synthesis

EntryBromoanilineArylboronic AcidCatalystBaseSolventYield (%)
14-Bromo-2,6-dimethylanilinePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Toluene32
24-Bromo-2,6-dimethylaniline4-Chlorophenylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Toluene51
34-Bromo-2,6-dimethylaniline4-tert-Butylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂OLow

Advanced and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing complex molecules.

Catalytic Systems for Enhanced Efficiency and Selectivity

The formation of C-N and C-O bonds is fundamental to the synthesis of this compound. Transition metal catalysis plays a pivotal role in these transformations. researchgate.net Copper and palladium catalysts are among the most efficient for these reactions. researchgate.net

The Ullmann condensation is a classic method for forming diaryl ethers, typically using a copper catalyst. researchgate.net While effective, this reaction often requires harsh conditions. Modern advancements have led to the development of more active and selective catalytic systems that operate under milder conditions. For example, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione has been shown to accelerate the rate of Cu-catalyzed diaryl ether synthesis. princeton.edu

Palladium-catalyzed reactions are also widely used for C-N and C-O bond formation. These reactions offer high efficiency and functional group tolerance. nih.gov The choice of ligand is critical in palladium catalysis to promote the desired bond formation and prevent side reactions.

Table 2: Comparison of Catalytic Systems for C-O Bond Formation

Catalyst SystemReaction TypeKey Features
Copper/LigandUllmann CondensationCan be accelerated with specific ligands. princeton.edu
Palladium/LigandBuchwald-Hartwig Amination/EtherificationHigh efficiency and broad substrate scope.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Chiral secondary amines are effective organocatalysts for a variety of transformations, leading to the formation of optically active molecules. au.dk

In the context of derivatives of this compound, organocatalysis can be employed to introduce chirality. For example, asymmetric Michael additions or aldol reactions catalyzed by chiral amines can be used to construct stereocenters in the precursors. nih.govau.dk Bifunctional organocatalysts, which possess both acidic and basic sites, can facilitate complex tandem reactions to build intricate molecular architectures with high enantioselectivity. nih.gov

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.

Solvents account for a large portion of the waste generated in chemical synthesis. whiterose.ac.uk Therefore, careful solvent selection is a key aspect of green chemistry. Several solvent selection guides have been developed by pharmaceutical companies and academic institutions to aid chemists in choosing more sustainable options. rsc.orgutoronto.ca

These guides typically classify solvents into categories such as "preferred," "usable," and "undesirable" based on their safety, health, and environmental impacts. rsc.org For example, solvents like water, ethanol, and isopropanol are generally considered preferred, while halogenated solvents like chloroform and dichloromethane are often classified as problematic or hazardous. rsc.org

Table 3: Green Solvent Selection Guide

CategorySolvents
Preferred/Recommended Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate
Problematic Toluene, Acetonitrile, Dimethyl sulfoxide (DMSO)
Hazardous Diethyl ether, Benzene, Chloroform, Dichloromethane (DCM)

Source: Adapted from various green chemistry solvent selection guides. rsc.org

Energy Efficiency and Ambient Conditions

Recent advancements have focused on developing catalytic systems that enable these transformations under much milder conditions. For Ullmann-type C-O and C-S cross-coupling reactions, which are analogous to the C-N bond formation in this compound, the use of copper oxide (CuO) nanoparticles has been shown to catalyze the reaction effectively at room temperature. researchgate.net This approach avoids the need for high-temperature heating, thus offering a significant reduction in energy input. Similarly, modifications to the Ullmann reaction, such as the use of specific ligands like diamines or the development of soluble copper catalysts, have improved reaction efficiency at lower temperatures compared to traditional methods that used stoichiometric amounts of copper powder. wikipedia.orgmdpi.com

For the palladium-catalyzed Buchwald-Hartwig amination, another key route to diaryl amines, research has yielded catalyst systems that are highly active at low temperatures. wikipedia.org Efficient and versatile catalytic systems have been developed that allow for the coupling of aryl halides with a variety of amines and related compounds at temperatures as low as 30 to 50 °C. researchgate.net The development of microwave-assisted synthesis also presents an energy-efficient alternative, as it can significantly reduce reaction times and, in some cases, improve yields at lower bulk temperatures compared to conventional heating. mdpi.com The application of these modern catalytic approaches to the synthesis of this compound offers a pathway to substantially lower the energy footprint of its production.

Table 1: Comparison of General Conditions for C-N/C-O Coupling Reactions

MethodTypical TemperatureEnergy ProfileKey Developments for Milder Conditions
Traditional Ullmann Condensation> 210 °C wikipedia.orgHighN/A
Modern Ullmann-Type ReactionsRoom Temperature to 120 °C researchgate.netmdpi.comLow to ModerateUse of nanoparticle catalysts (e.g., CuO), specialized ligands. researchgate.netmdpi.com
Buchwald-Hartwig Amination30 - 110 °C researchgate.netresearchgate.netLow to ModerateHighly active phosphine ligands, use of aqueous or solvent-free systems. researchgate.net
Microwave-Assisted SynthesisVaried (e.g., 160 °C) mdpi.comLow (due to short reaction times)Provides rapid, localized heating. mdpi.com
Waste Prevention and Atom Economy Optimization

Waste prevention is a cornerstone of green chemistry, and atom economy is a key metric for evaluating the efficiency of a chemical reaction in this regard. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, generating no waste byproducts.

Theoretical Atom Economy Calculation:

A plausible Buchwald-Hartwig reaction could be: C₁₂H₇F₂BrO (2-bromo-1-phenoxy-3,5-difluorobenzene) + C₆H₇N (aniline) + NaOC₄H₉ (sodium tert-butoxide) → C₁₈H₁₃F₂NO (this compound) + NaBr + HOC₄H₉ (tert-butanol)

Mass of Desired Product (C₁₈H₁₃F₂NO): ~281.27 g/mol

Total Mass of Reactants (C₁₂H₇F₂BrO + C₆H₇N + NaOC₄H₉): ~286.11 + 93.13 + 96.10 = 475.34 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (281.27 / 475.34) x 100 ≈ 59.2%

This calculation demonstrates that even with a 100% chemical yield, over 40% of the reactant mass is converted into byproducts. Strategies to optimize atom economy and reduce waste include:

Catalyst Recycling: The palladium catalysts used in Buchwald-Hartwig reactions are expensive and toxic heavy metals. Immobilizing the catalyst on a solid support allows for its recovery and reuse, preventing its loss into waste streams. researchgate.net

Solvent Reduction: Many coupling reactions are performed in organic solvents, which contribute the largest proportion of waste in chemical processes. Developing solvent-free reaction conditions is a highly effective strategy for waste prevention. Protocols for Buchwald-Hartwig aminations have been successfully developed without the use of a solvent, mediated by a Pd(OAc)₂/RuPhos catalytic system in air. researchgate.net

Minimizing Reagents: The use of large molar excesses of reagents should be avoided. Optimizing the reaction to use near-stoichiometric amounts of reactants directly improves atom economy and reduces waste. researchgate.net

Table 2: Theoretical Atom Economy for a Plausible Synthesis of this compound

ComponentChemical FormulaMolecular Weight (g/mol)Role
2-bromo-1-phenoxy-3,5-difluorobenzeneC₁₂H₇F₂BrO286.11Reactant
AnilineC₆H₇N93.13Reactant
Sodium tert-butoxideNaOC₄H₉96.10Reactant (Base)
This compoundC₁₈H₁₃F₂NO281.27Desired Product
Sodium BromideNaBr102.89Byproduct
tert-ButanolHOC₄H₉74.12Byproduct
Calculated Atom Economy59.2%

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. In a flow system, reactants are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology is well-suited for optimizing the synthesis of compounds like this compound.

For the synthesis of diaryl ethers, which are structurally related to the target molecule, the translation of synthetic protocols from microwave-assisted batch methods to continuous flow has demonstrated remarkable improvements. In one study, a nucleophilic aromatic substitution (SNAr) reaction that required tens of minutes in a microwave reactor was completed in just 60 seconds under continuous flow conditions at 195 °C. beilstein-journals.org This dramatic reduction in reaction time is due to the superior heat and mass transfer in microreactors, which allows for rapid heating and precise temperature control.

Key benefits of applying a continuous flow approach to the synthesis of this compound include:

Enhanced Efficiency: The significant reduction in reaction time leads to a much higher space-time yield, meaning more product can be produced per unit of reactor volume per day. beilstein-journals.org

Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or running highly exothermic reactions. acs.org

Automation and Integration: Flow systems can be fully automated and integrated with inline purification and analysis tools. For example, continuous extraction modules can be incorporated to perform reaction workup in a single, uninterrupted operation. nih.govacs.org This has been demonstrated in the continuous chemoenzymatic synthesis of anilines, where a packed-bed reactor was coupled with a continuous extraction system. nih.govacs.org

Sustainability: Biocatalytic methods, which operate at room temperature and pressure in aqueous buffers, can be effectively implemented in continuous packed-bed reactors. This approach eliminates the need for high-pressure hydrogen gas and precious-metal catalysts typically used in nitroaromatic reductions to form anilines, offering a highly sustainable alternative. nih.govacs.org

The development of a continuous flow process for a Buchwald-Hartwig or Ullmann-type synthesis of this compound could therefore lead to a more efficient, safer, and greener manufacturing process. chemrxiv.org

Reactivity and Chemical Transformations of 2 2,6 Difluorophenoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline moiety is a versatile functional group that can undergo reactions both at the amino group and on the aromatic ring. The nitrogen atom's lone pair of electrons makes the amino group nucleophilic and basic, while also strongly activating the aromatic ring toward electrophilic attack.

Electrophilic Aromatic Substitution on the Anilino Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene and its derivatives. wikipedia.org The substituent already present on the ring influences both the rate of reaction and the position of the incoming electrophile. wikipedia.org

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. chemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring's π-system through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrysteps.com

This donation of electron density stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.org At these positions, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, giving all atoms in the structure a full octet of electrons, which is a particularly stable arrangement. libretexts.org Consequently, the amino group is a strong ortho, para-director. wikipedia.org

In the specific case of 2-(2,6-difluorophenoxy)aniline, the aniline ring already has a large substituent at the C2 (ortho) position. This 2,6-difluorophenoxy group exerts a significant steric effect, which hinders the approach of an electrophile to the adjacent C6 (ortho) position. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the C4 (para) position, which is sterically unhindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position of SubstitutionPredicted ProductInfluencing FactorsExpected Yield
ortho (C6)2-(2,6-Difluorophenoxy)-6-(E)aniline- Electronic activation by -NH₂ - Steric hindrance from the adjacent 2,6-difluorophenoxy groupMinor
meta (C3, C5)2-(2,6-Difluorophenoxy)-3/5-(E)aniline- Electronically disfavoredNegligible
para (C4)2-(2,6-Difluorophenoxy)-4-(E)aniline- Strong electronic activation by -NH₂ - Sterically accessibleMajor

Note: 'E' represents the incoming electrophile.

The strong activating nature of the amino group can make it difficult to achieve monosubstitution, often leading to multiple substitutions on the aromatic ring. lkouniv.ac.in To control the reactivity and achieve selective monosubstitution, the amino group can be temporarily protected. A common protection strategy is acetylation, which involves reacting the aniline with acetic anhydride or acetyl chloride to form an acetamide (in this case, N-(2-(2,6-difluorophenoxy)phenyl)acetamide). pearson.comlibretexts.org

The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than the amino group. tiwariacademy.com This is because the lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it less available for donation into the benzene ring. tiwariacademy.com This moderation of reactivity allows for controlled, single substitution to occur, typically at the sterically favored para position. quora.com

After the desired electrophilic substitution has been carried out, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis, regenerating the substituted aniline. study.comstudy.com

Protection/Deprotection Sequence:

Protection (Acetylation): this compound is reacted with acetic anhydride to form N-(2-(2,6-difluorophenoxy)phenyl)acetamide. byjus.com

Electrophilic Aromatic Substitution: The protected compound undergoes reaction (e.g., nitration, halogenation) to yield the para-substituted product.

Deprotection (Hydrolysis): The resulting product is treated with aqueous acid or base to hydrolyze the amide bond, yielding the 4-substituted-2-(2,6-difluorophenoxy)aniline and acetic acid. study.com

Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with aromatic rings. However, these reactions are generally unsuccessful with anilines, including this compound. byjus.comquora.com

The primary reason for this limitation is that the amino group is a Lewis base, while the catalyst required for the Friedel-Crafts reaction (e.g., aluminum chloride, AlCl₃) is a strong Lewis acid. libretexts.orglibretexts.org The lone pair of electrons on the aniline's nitrogen atom reacts with the Lewis acid catalyst in an acid-base reaction. quora.comyoutube.com This forms a complex where the nitrogen atom acquires a positive formal charge. brainly.in

The resulting positively charged group (-NH₂⁺-AlCl₃⁻) is a very strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, thereby preventing the Friedel-Crafts reaction from proceeding. libretexts.orgucalgary.ca This deactivation is so profound that it effectively shuts down the intended substitution. askiitians.com This limitation can be circumvented by protecting the amino group via acetylation, as the resulting amide is less basic and does not complex with the Lewis acid catalyst in the same deactivating manner.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom not only interacts with the aromatic ring but also makes the amino group itself a potent nucleophile. This allows it to react with various electrophilic species.

Primary aromatic amines, such as this compound, react with aldehydes or ketones in a condensation reaction to form imines, a class of compounds containing a carbon-nitrogen double bond (C=N). redalyc.orgwikipedia.org When the imine is derived from an aniline, it is often referred to as a Schiff base. wikipedia.org

The reaction mechanism involves a two-step process of nucleophilic addition followed by elimination (dehydration). researchgate.net

Nucleophilic Addition: The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfers to yield a neutral intermediate called a carbinolamine. researchgate.netyoutube.com

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is typically catalyzed by a small amount of acid, which protonates the hydroxyl group, converting it into a better leaving group (water). youtube.com

The formation of Schiff bases is a reversible reaction. peerj.com The reaction can be driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

Table 2: Examples of Schiff Base Formation from this compound
Carbonyl Reactant (R-CO-R')Product NameResulting Imine Structure
BenzaldehydeN-(phenylmethylene)-2-(2,6-difluorophenoxy)aniline
AcetoneN-(propan-2-ylidene)-2-(2,6-difluorophenoxy)aniline
CyclohexanoneN-(cyclohexylidene)-2-(2,6-difluorophenoxy)aniline
N-Alkylation and Acylation Reactions

The aniline functionality of this compound is expected to undergo N-alkylation and N-acylation, which are fundamental reactions of primary aromatic amines.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Generally, anilines can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the alkylating agent. Both mono- and di-alkylation can occur, and reaction conditions can be tuned to favor one over the other. For instance, visible-light-induced N-alkylation of anilines with compounds like 4-hydroxybutan-2-one has been reported, showcasing modern approaches to this transformation. Catalytic systems, including those based on transition metals like iridium, ruthenium, and iron, are also widely used for the N-alkylation of anilines with alcohols, which is considered an environmentally benign method.

N-Acylation: This involves the introduction of an acyl group (R-C=O) to the nitrogen atom, typically by reacting the aniline with acyl chlorides or anhydrides in the presence of a base. This reaction is generally robust and high-yielding. N-acylation of sulfonamides, a related transformation, can be achieved using various acylating agents and catalytic methods, including palladium-catalyzed acylation.

Oxidation Reactions of the Aniline Functionality

The aniline group is sensitive to oxidation and can yield a variety of products depending on the oxidant and reaction conditions. The oxidation of anilines can lead to the formation of nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. For example, the oxidation of some para-substituted anilines with benzimidazolium fluorochromate has been shown to produce the corresponding azobenzenes.

The electrochemical oxidation of anilines has also been studied, revealing the formation of various oligomers and polymers. The initial stages of aniline oxidation can form linear, branched, and polycyclic oligomers. Iodine(III)-mediated oxidation of anilines is another method used to construct complex nitrogen-containing heterocyclic scaffolds.

Specific studies on the oxidation of the aniline functionality in this compound are not detailed in the available literature, but it is expected to be susceptible to oxidation, potentially leading to complex product mixtures.

Diazotization and Subsequent Transformations

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into diazonium salts upon treatment with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures. These diazonium salts are highly versatile intermediates that can undergo a wide array of subsequent transformations.

Key transformations of aryl diazonium salts include:

Replacement of the diazonium group: The -N₂⁺ group can be replaced by various nucleophiles, including halides (Sandmeyer and Schiemann reactions), cyanide, hydroxyl, and hydrogen.

Azo coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds (like phenols and other anilines) to form azo compounds, which are often colored and used as dyes.

An improved procedure for the diazotization and subsequent fluoro-dediazoniation of anilines using organic base-HF agents has been developed to produce fluoroarenes in high yields. While this is a general method for anilines, specific application to this compound has not been documented in the searched results.

Reactions Involving the Difluorophenoxy Moiety

The difluorophenoxy part of the molecule also presents opportunities for chemical transformations, particularly on the fluorinated aromatic ring.

Nucleophilic Aromatic Substitution on the Fluorinated Ring (if applicable)

Aromatic rings substituted with strong electron-withdrawing groups, such as fluorine atoms, can be susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, potentially a fluoride ion) on the aromatic ring. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For SNAr to occur, the ring must be "activated" by these electron-withdrawing groups, and there must be a good leaving group. Fluorine can act as both an activating group and a leaving group. In some cases, fluoride is a better leaving group in SNAr reactions than other halogens due to the high polarization of the C-F bond.

However, the applicability of SNAr on the difluorinated ring of this compound is not confirmed in the literature. The presence of the aniline moiety and the ether linkage could influence the electronic properties of the ring and its susceptibility to nucleophilic attack.

Functionalization of the Phenoxy Ring

The phenoxy ring, being part of a diaryl ether, can also be functionalized. Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are common for aromatic ethers. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent aniline-substituted ring might influence the regioselectivity of such reactions.

Additionally, modern synthetic methods allow for the functionalization of biaryls through various catalytic processes. While not directly applicable to the phenoxy ring in this context, it highlights the broad range of possibilities for modifying complex aromatic systems.

Cross-Coupling Reactions Utilizing the Compound as a Precursor

This compound can potentially be used as a precursor in various cross-coupling reactions. The aniline group can be converted into a diazonium salt, which can then participate in reactions like the Heck or Suzuki coupling. Alternatively, the aromatic C-N bond or C-H bonds could be activated for cross-coupling.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura cross-coupling is widely used to couple aryl halides with boronic acids. While this compound does not have a halide leaving group, derivatization to introduce one (e.g., via diazotization followed by halogenation) would make it a suitable substrate.

Nickel-catalyzed cross-coupling reactions have been developed for the activation of C-F bonds, which could be relevant for the difluorophenoxy moiety. Additionally, palladium-catalyzed methods exist for the arylation of fluoroalkylamines.

The following table summarizes the potential reactivity of this compound based on its functional groups.

Functional Group Reaction Type Potential Reagents/Conditions Expected Product Type
Aniline (N-H)N-AlkylationAlkyl halides, Alcohols with catalystSecondary or Tertiary Amine
Aniline (N-H)N-AcylationAcyl chlorides, AnhydridesAmide
AnilineOxidationVarious oxidizing agentsAzo compounds, Nitro compounds, etc.
AnilineDiazotizationNaNO₂, HCl (0-5 °C)Aryl Diazonium Salt
Aryl Diazonium SaltSandmeyer/SchiemannCuX / HBF₄Aryl Halide / Aryl Fluoride
Aryl Diazonium SaltAzo CouplingActivated Aromatic RingAzo Compound
Difluorinated RingNucleophilic Aromatic SubstitutionStrong NucleophileSubstituted Phenoxy Ring
Phenoxy RingElectrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃)Substituted Phenoxy Ring
Whole MoleculeCross-Coupling (after derivatization)Pd or Ni catalyst, Coupling partnerFunctionalized Diaryl Ether

Cyclization Reactions and Heterocycle Formation

The 2-phenoxyaniline scaffold is a well-established precursor for the synthesis of phenoxazines, an important class of nitrogen- and oxygen-containing tricyclic heterocycles. nih.govnih.gov These compounds are of significant interest due to their applications in medicinal chemistry and materials science. nih.gov The intramolecular cyclization of this compound represents a direct route to forming a difluorinated phenoxazine core.

This transformation is typically achieved through transition metal-catalyzed intramolecular C–N bond formation. Palladium catalysts are commonly employed to facilitate the coupling between the aniline nitrogen and a C-H bond on the adjacent phenoxy ring. The reaction generally proceeds via a directed C-H activation mechanism, where the aniline's amino group coordinates to the metal center and directs it to a nearby C-H bond, leading to cyclization.

A representative approach involves the palladium-catalyzed intramolecular amination of the C-H bond ortho to the ether linkage. This process forms the central oxazine ring, yielding the corresponding phenoxazine derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high efficiency and selectivity.

Reaction Component Example Reagent/Condition Purpose
SubstrateThis compoundStarting material for cyclization
CatalystPd(OAc)₂ (Palladium(II) Acetate)Facilitates C-H activation and C-N bond formation
LigandXPhos, SPhos, or similar biaryl phosphinesStabilizes the palladium catalyst and promotes reductive elimination
BaseK₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate)Activates the N-H bond of the aniline
SolventToluene or 1,4-DioxaneProvides a suitable medium for the reaction at elevated temperatures
Expected Product1,9-DifluorophenoxazineThe cyclized heterocyclic compound

C-H and C-N Bond Functionalization Strategies

Beyond cyclization, the this compound structure is amenable to various functionalization strategies that modify its carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds. These reactions are essential for synthesizing a diverse range of derivatives with tailored properties.

C-H Bond Functionalization:

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. rsc.org For aniline derivatives, the amino group can act as a directing group, guiding a transition metal catalyst to selectively activate and functionalize specific C-H bonds, most commonly those in the ortho position. rsc.orgmdpi.com

To enhance directing group ability and prevent unwanted side reactions at the nitrogen, the aniline is often first converted into an anilide (e.g., by acylation with pivaloyl chloride or acetic anhydride). This anilide derivative can then undergo palladium-catalyzed C-H arylation, alkylation, or olefination. mit.edu For this compound, C-H functionalization can theoretically occur on either the aniline or the difluorophenoxy ring, with the site of reaction being controlled by the specific directing group and catalyst system employed. The ortho-C-H bonds of the aniline ring are prime candidates for such transformations.

A common strategy is the palladium-catalyzed ortho-arylation of the corresponding anilide with an aryl halide. mit.edu This reaction creates a new C-C bond, linking an additional aryl group to the aniline core.

Reaction Component Example Reagent/Condition Purpose
SubstrateN-pivaloyl-2-(2,6-difluorophenoxy)anilineAniline protected as an anilide to direct C-H activation
Coupling PartnerAryl Iodide (Ar-I) or Aryl Bromide (Ar-Br)Source of the new aryl group
CatalystPd(OAc)₂ (Palladium(II) Acetate)The active catalyst for the C-H activation/C-C coupling cycle
Additive/MediatorNorborneneCan be used as a transient mediator for meta-C-H arylation. nih.gov
OxidantAg₂CO₃ (Silver Carbonate) or O₂Often required to regenerate the active Pd(II) catalyst
SolventTFA (Trifluoroacetic Acid) or DioxaneReaction medium

C-N Bond Functionalization:

Functionalization involving the C-N bond in this compound primarily targets the nitrogen atom of the secondary amine. Standard organic transformations can be used to modify this N-H bond.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the aniline into an anilide. This is not only a functionalization in itself but is also a crucial step for preparing substrates for subsequent directed C-H functionalization, as described above.

N-Alkylation: The N-H bond can be alkylated using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base, to yield N-alkylated products.

N-Arylation: More advanced C-N bond-forming strategies, such as the Buchwald-Hartwig amination, can be employed. In this context, this compound can act as the amine coupling partner, reacting with an aryl halide in the presence of a palladium catalyst to form a complex triarylamine.

These C-N bond functionalization reactions expand the molecular complexity and provide access to a wider array of structures derived from the parent aniline.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a critical tool for elucidating the solution-state structure and dynamics of 2-(2,6-Difluorophenoxy)aniline.

A detailed conformational analysis of this compound in solution would likely be undertaken using a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments. These techniques would help in assigning the signals of all protons, carbons, and fluorine atoms in the molecule. The analysis of coupling constants (J-couplings), particularly ³JHH values, and through-space correlations from NOESY/ROESY spectra would provide crucial information about the dihedral angles between the two aromatic rings and the preferred orientation of the phenoxy and aniline (B41778) moieties relative to each other. This would reveal the molecule's preferred three-dimensional shape in solution.

The presence of an amine group (-NH₂) and fluorine atoms in this compound suggests the possibility of intramolecular hydrogen bonding, specifically an N-H···F interaction. The existence and strength of such an interaction could be investigated by examining the chemical shift of the N-H protons. A downfield shift would be indicative of hydrogen bonding. Furthermore, variable temperature NMR studies could be employed; a change in the N-H proton chemical shift with temperature can provide evidence for the presence of an intramolecular hydrogen bond. The magnitude of the through-space ¹hJNH,F coupling constant, if observable, would offer direct proof and a measure of the strength of this interaction. ucla.edu

The bond connecting the phenoxy oxygen and the aniline ring, as well as the bond between the two aromatic rings, are subject to rotation. Dynamic NMR (DNMR) studies would be instrumental in quantifying the energy barriers associated with these rotational processes. By monitoring the NMR spectra at different temperatures, one could observe the broadening and coalescence of signals corresponding to atoms that exchange between different environments due to rotation. From the coalescence temperature and the frequency difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide insight into the conformational flexibility of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography would be the definitive method for determining the precise three-dimensional structure of this compound in the solid state.

A successful crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. This would reveal the exact conformation adopted by the molecule in the crystal lattice, including the dihedral angle between the planes of the two aromatic rings. The crystal packing arrangement, which describes how individual molecules are arranged in the crystal, would also be determined.

The crystallographic data would allow for a detailed examination of the intermolecular interactions that govern the formation of the crystal structure. This includes identifying and characterizing any intermolecular hydrogen bonds (e.g., N-H···O or N-H···F interactions between neighboring molecules), halogen bonds (F···F or F···π interactions), and π-stacking interactions between the aromatic rings of adjacent molecules. Understanding these supramolecular assemblies is crucial for comprehending the solid-state properties of the compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of this compound. By probing the vibrational modes of the molecule's constituent bonds, these methods provide detailed information about its structural arrangement, functional groups, and the forces governing its atomic interactions.

Identification of Functional Groups and Bond Strengths

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the ether linkage (C-O-C), and the fluorinated and non-fluorinated aromatic rings.

The aniline moiety gives rise to distinct vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the IR spectrum as two bands in the region of 3500-3300 cm⁻¹. materialsciencejournal.org The antisymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. materialsciencejournal.org The C-N stretching vibration is expected to produce a band in the 1340-1250 cm⁻¹ range. materialsciencejournal.org

The diphenyl ether structure is identified by the characteristic C-O-C stretching vibrations. These typically manifest as a strong, prominent band for the asymmetric stretch in the 1270-1230 cm⁻¹ region and a weaker symmetric stretch near 1040 cm⁻¹. The presence of two aromatic rings connected by the ether oxygen influences the precise position of these bands.

The difluorinated phenyl ring introduces strong C-F stretching vibrations, which are expected to appear in the 1300-1100 cm⁻¹ region of the IR spectrum. The specific positions of these bands are sensitive to the substitution pattern on the aromatic ring. Theoretical studies on para-halogenoanilines have shown that density functional theory (DFT) calculations can accurately predict these vibrational assignments. nih.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Antisymmetric Stretch3500 - 3400
N-H Symmetric Stretch3400 - 3300
N-H Scissoring (Bending)1650 - 1580
Aromatic C-NC-N Stretch1340 - 1250
Ether (C-O-C)C-O-C Asymmetric Stretch1270 - 1230
C-O-C Symmetric Stretch1050 - 1030
FluoroaromaticC-F Stretch1300 - 1100
Aromatic RingC=C Stretch1600 - 1450
C-H Stretch3100 - 3000

Data are estimated based on characteristic frequencies of aniline and fluoroaromatic compounds. materialsciencejournal.orgnih.gov

Detection of Intermolecular Hydrogen Bonding and Other Interactions

The presence of the -NH₂ group in this compound makes it a hydrogen bond donor, while the ether oxygen and the highly electronegative fluorine atoms can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds (N-H···O or N-H···F).

The formation of such bonds can be detected through vibrational spectroscopy. Hydrogen bonding typically causes the N-H stretching bands to broaden and shift to lower wavenumbers (a red shift) in the IR spectrum. The magnitude of this shift correlates with the strength of the hydrogen bond. Studies on aniline-phenol systems have confirmed the existence of strong intermolecular hydrogen bonding. askfilo.comnih.gov While the ether oxygen in this compound is a weaker hydrogen bond acceptor than a hydroxyl group, some degree of interaction is still expected. These interactions can influence the molecule's physical properties and crystal packing.

Electronic Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy provides insights into the electronic structure of this compound, including its aromaticity and the nature of its electronic transitions. These properties are fundamental to understanding its color, photostability, and potential utility in optoelectronic devices.

Understanding Electronic Transitions and Aromaticity

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* electronic transitions within the two aromatic rings. The aniline portion of the molecule contains a strong electron-donating amino group (-NH₂) which acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The spectrum would likely exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-240 nm) corresponding to the primary π→π* transition.

A weaker band at longer wavelengths (around 270-300 nm) representing a secondary, symmetry-forbidden π→π* transition, which becomes more allowed due to the substitution.

The presence of the electron-withdrawing fluorine atoms and the phenoxy group will further modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima. The interaction between the electron-rich aniline ring and the electron-deficient difluorophenyl ring through the ether linkage may also introduce charge-transfer characteristics to the electronic transitions.

Transition TypeTypical Wavelength Range (nm)Description
π → π* (Primary)200 - 240High-energy transition within the aromatic systems.
π → π* (Secondary)270 - 300Lower-energy transition, intensity enhanced by substituents.

Data are estimated based on the typical spectral characteristics of substituted anilines and diphenyl ethers.

Photophysical Properties and Potential for Optoelectronic Applications

The photoluminescence (fluorescence) properties of this compound are linked to its ability to absorb UV light and re-emit it at a longer wavelength. The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band.

The molecule's structure, which combines an electron-donating aniline moiety with an electron-withdrawing difluorophenyl group, is characteristic of a donor-acceptor system. Such systems can exhibit intramolecular charge transfer (ICT) upon photoexcitation, which often leads to interesting photophysical behaviors, including large Stokes shifts and sensitivity of the emission wavelength to solvent polarity. These properties are highly desirable for applications in chemical sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govresearchgate.net Further research into the quantum yield and fluorescence lifetime of this compound would be necessary to fully assess its potential in these areas.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV can determine the potentials at which the molecule is oxidized or reduced and provide information about the stability of the resulting species.

For this compound, the primary electrochemical process of interest is the oxidation of the aniline nitrogen atom. Aniline and its derivatives typically undergo a one-electron oxidation to form a radical cation. srce.hrmdpi.com This process is often electrochemically irreversible or quasi-reversible, as the radical cation can be highly reactive and may undergo subsequent chemical reactions, such as dimerization or polymerization. srce.hrelectrochemsci.org

The oxidation potential of this compound is expected to be higher (i.e., oxidation is more difficult) than that of unsubstituted aniline. This is due to the electron-withdrawing inductive effect of the 2,6-difluorophenoxy group, which reduces the electron density on the nitrogen atom, making the removal of an electron more energetically demanding. The oxidation potential of aniline is approximately +0.8 to +1.0 V versus a standard hydrogen electrode (SHE), depending on the conditions. researchgate.net The presence of the difluorophenoxy substituent would likely shift this potential to a more positive value.

CompoundRedox ProcessExpected Potential (vs. SHE)Reversibility
AnilineOxidation~ +0.9 VIrreversible
This compoundOxidation> +0.9 VLikely Irreversible

Data for the target compound are predicted based on the known behavior of aniline and the electronic effects of its substituents. researchgate.net

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials of a molecule are critical parameters that define its tendency to lose or gain electrons, respectively. These properties are intrinsically linked to the molecule's electronic structure, particularly the energy of its frontier molecular orbitals.

Theoretical Considerations for this compound:

The electrochemical behavior of this compound is primarily governed by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing 2,6-difluorophenoxy substituent attached to the aniline ring.

Oxidation Potential: The aniline moiety is known to be susceptible to oxidation, a process that involves the removal of electrons from the nitrogen atom's lone pair and the π-system of the benzene ring. The presence of the amino group generally lowers the oxidation potential compared to unsubstituted benzene, making the molecule easier to oxidize. However, the 2,6-difluorophenoxy group is expected to have a significant impact on this potential. The fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I). Additionally, the phenoxy group itself can exert a combination of inductive and resonance effects. The two fluorine atoms in the ortho positions of the phenoxy ring will strongly withdraw electron density, making the entire substituent electron-deficient. This withdrawal of electron density from the aniline ring will stabilize the molecule's electrons, making them more difficult to remove. Consequently, the oxidation potential of this compound is anticipated to be higher (more positive) than that of unsubstituted aniline or 2-phenoxyaniline.

Reduction Potential: The reduction of simple anilines is generally difficult, occurring at very negative potentials. The introduction of electron-withdrawing groups can facilitate reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The 2,6-difluorophenoxy group, with its strong inductive electron-withdrawing character, is expected to make the reduction of the aromatic system more favorable compared to aniline. Therefore, the reduction potential of this compound is predicted to be less negative than that of aniline.

Comparative Data of Analogous Compounds:

To contextualize these predictions, the electrochemical data for related compounds are presented below. It is important to note that direct comparisons can be complex due to varying experimental conditions. However, general trends can be observed. For instance, studies on substituted anilines and phenols have shown that electron-withdrawing groups generally increase the oxidation potential. nih.govosti.gov Research on nitro diphenyl ether derivatives has also explored their electrochemical behavior, indicating that the various substituents significantly influence their redox properties. researchgate.netresearchgate.net

CompoundOxidation Potential (Epa, V vs. SCE)Reduction Potential (Epc, V vs. SCE)Reference
Aniline~0.9Not readily reduced osti.govresearchgate.net
2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen)Irreversible oxidation-1.165 researchgate.netresearchgate.net
4-Nitro Diphenyl EtherIrreversible oxidation-1.606 researchgate.net

Data presented are indicative and sourced from studies with varying experimental setups. Direct comparison requires standardized conditions.

Probing Frontier Orbital Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, providing insights into a molecule's reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the ionization potential and the ease of oxidation, while the LUMO energy relates to the electron affinity and the ease of reduction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its electronic excitation energy. wikipedia.org

Theoretical Predictions for this compound:

HOMO Energy: The HOMO of aniline is primarily associated with the π-system of the benzene ring and the lone pair of electrons on the nitrogen atom. The electron-donating nature of the amino group raises the HOMO energy level compared to benzene. In this compound, the electron-withdrawing 2,6-difluorophenoxy group is expected to stabilize the HOMO, thereby lowering its energy. This stabilization makes it more difficult to remove an electron, which is consistent with the predicted increase in the oxidation potential.

LUMO Energy: The LUMO of the aniline ring is an anti-bonding π* orbital. The electron-withdrawing nature of the 2,6-difluorophenoxy substituent is anticipated to lower the energy of the LUMO. A lower LUMO energy indicates that the molecule can more readily accept an electron, which aligns with the prediction of a less negative reduction potential.

Comparative Data from Analogous Compounds:

Computational studies on substituted anilines and related aromatic compounds provide a framework for understanding these effects. For instance, theoretical calculations have been used to determine the frontier orbital energies of various substituted phenols and anilines. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference/Method
p-Aminoaniline-4.6019-0.99223.6097DFT/B3LYP/6-311G(d,p) thaiscience.info
p-Nitroaniline-6.6668-2.77613.8907DFT/B3LYP/6-311G(d,p) thaiscience.info

The data in this table are from computational studies and serve to illustrate the influence of substituents on frontier orbital energies.

Computational and Theoretical Investigations of 2 2,6 Difluorophenoxy Aniline

Density Functional Theory (DFT) Calculations: An Unexplored Avenue

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. However, specific DFT studies on 2-(2,6-Difluorophenoxy)aniline are not found in the reviewed literature.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure and molecular orbitals of this compound would provide valuable insights into its reactivity, stability, and spectroscopic behavior. Such a study would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electron-donating and accepting capabilities. The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. At present, no published data is available for these parameters for this compound.

Prediction of Spectroscopic Parameters and Validation of Experimental Data

DFT calculations are frequently employed to predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these theoretical predictions with experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the experimental spectra can be achieved. For this compound, the absence of published computational studies means that a theoretical validation of its experimental spectroscopic data is not possible at this time.

Evaluation of Aromaticity and Charge Distribution

The aromaticity of the two phenyl rings in this compound and the distribution of electron density across the molecule are key determinants of its chemical properties. DFT can be used to calculate aromaticity indices and atomic charges, providing a quantitative measure of these characteristics. This information would be instrumental in understanding the influence of the difluorophenoxy and aniline (B41778) moieties on each other. However, no such computational analysis for this specific molecule has been reported.

Molecular Dynamics Simulations for Conformational Landscapes: A Field Ripe for Exploration

Molecular dynamics simulations offer a powerful approach to understanding the dynamic behavior of molecules, including their conformational flexibility and the influence of the surrounding environment.

Flexibility and Rotational Dynamics of the Ether Linkage

The ether linkage in this compound is a key structural feature that dictates the relative orientation of the two aromatic rings. MD simulations could be used to explore the potential energy surface associated with the rotation around the C-O-C bonds, identifying the most stable conformations and the energy barriers between them. This would provide a detailed picture of the molecule's flexibility, which is crucial for its interaction with other molecules. Currently, there is no published research detailing such simulations.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. MD simulations in different solvents would reveal how intermolecular interactions with solvent molecules affect the conformational preferences of this compound. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications. Unfortunately, studies on the solvent effects on the conformation of this compound are not available in the literature.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the transition states and intermediates that govern chemical transformations. For a molecule with the complexity of this compound, these computational approaches are invaluable for predicting reactivity and selectivity.

Elucidation of Selectivity in Electrophilic and Nucleophilic Reactions

The reactivity of this compound is dictated by the electronic interplay of its constituent functional groups: the electron-donating amino group, the ether linkage, and the electron-withdrawing difluorinated phenyl ring. Quantum chemical studies can map the electron density distribution across the molecule, thereby predicting the most probable sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the aniline ring is the more likely site of reaction due to the strong activating and ortho-, para-directing effects of the amino group. The phenoxy group is also an ortho-, para-director, but is generally less activating than the amino group. Computational models, such as those employing Density Functional Theory (DFT), can precisely quantify the activation of different positions on the aniline ring.

The amino group directs incoming electrophiles to the positions ortho and para to it. The para position (C4) is sterically unhindered. One of the ortho positions (C6) is blocked by the phenoxy group. The other ortho position (C2) is adjacent to the bulky phenoxy substituent, which could introduce steric hindrance. Therefore, electrophilic attack is most likely to occur at the para position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions are favored on aromatic rings bearing strong electron-withdrawing groups. The 2,6-difluorophenoxy moiety makes the phenoxy ring highly electron-deficient and susceptible to nucleophilic attack, particularly at the positions activated by the fluorine atoms. The fluorine atoms themselves can act as leaving groups in SNAr reactions.

Computational studies can model the Meisenheimer intermediate, a key intermediate in SNAr reactions, to determine the relative energy barriers for nucleophilic attack at different positions on the difluorinated ring.

Reaction TypePredicted Site of Reaction on Aniline RingPredicted Site of Reaction on Phenoxy RingInfluencing Factors
Electrophilic Aromatic Substitution Para position (C4) to the amino groupLess likely to reactStrong activating and ortho-, para-directing effect of the amino group.
Nucleophilic Aromatic Substitution Unlikely to reactPositions bearing fluorine atoms (C2', C6')Strong electron-withdrawing effect of the two fluorine atoms.

Energetics of Key Synthetic Steps

A common method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of synthesizing the target molecule, this could involve the reaction of 2-aminophenol (B121084) with 1,3-difluoro-2-halobenzene or 2-haloaniline with 2,6-difluorophenol.

Quantum chemical calculations can be employed to investigate the energetics of the Ullmann condensation mechanism, which is thought to involve oxidative addition, reductive elimination, and intermediate copper(I) and copper(III) species. wikipedia.org These calculations can help in understanding the reaction kinetics and optimizing reaction conditions.

The presence of the electron-withdrawing fluorine atoms on the phenoxy ring can influence the reaction energetics. Computational studies can quantify this effect on the activation energies of the key steps in the catalytic cycle. For instance, the fluorine atoms would make the corresponding phenol more acidic, potentially facilitating the formation of the copper phenoxide intermediate.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry allows for the prediction of a wide range of molecular properties and reactivity descriptors that are often difficult or time-consuming to determine experimentally.

Understanding the Influence of Fluorine Substituents on Electron Affinity and Reactivity

The two fluorine atoms on the phenoxy ring have a profound impact on the electronic properties of this compound. Fluorine is the most electronegative element, and its presence significantly increases the electron affinity of the molecule. This is due to the strong inductive (-I) effect of fluorine, which withdraws electron density from the aromatic ring.

Computational methods can be used to calculate the electron affinity and ionization potential of the molecule. These values provide a quantitative measure of the energy change upon adding or removing an electron, respectively. An increased electron affinity suggests that the molecule can more readily accept an electron, which can influence its behavior in redox reactions and its potential for forming charge-transfer complexes.

The electron-withdrawing nature of the fluorine atoms also deactivates the phenoxy ring towards electrophilic attack and activates it towards nucleophilic attack. nih.gov Reactivity descriptors derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to predict the most reactive sites for electrophilic, nucleophilic, and radical attack.

PropertyInfluence of 2,6-Difluoro SubstitutionComputational Method for Prediction
Electron Affinity IncreasedDFT calculations of vertical and adiabatic electron affinities.
Ionization Potential IncreasedDFT calculations of vertical and adiabatic ionization potentials.
Reactivity of Phenoxy Ring towards Electrophiles DecreasedCalculation of electrostatic potential maps and Fukui functions.
Reactivity of Phenoxy Ring towards Nucleophiles IncreasedCalculation of electrostatic potential maps and Fukui functions.

Acid-Base Properties of the Aniline Nitrogen

Quantum chemical calculations can provide a reliable prediction of the pKa of the conjugate acid of this compound. researchgate.netacs.orgnih.govnih.gov Various computational models, including those that incorporate solvent effects, can be used to calculate the Gibbs free energy of the protonation-deprotonation equilibrium. nih.gov

The predicted pKa value would be lower than that of aniline (pKa of anilinium ion is ~4.6) due to the electron-withdrawing nature of the substituent. This reduced basicity has implications for its ability to act as a nucleophile and its behavior in acidic media.

CompoundPredicted pKa of Conjugate AcidReason for Predicted pKa
Aniline~4.6 (experimental)Reference compound.
2-PhenoxyanilineExpected to be slightly lower than anilineThe phenoxy group is weakly electron-withdrawing.
This compoundExpected to be significantly lower than anilineThe 2,6-difluorophenoxy group is a strong electron-withdrawing group due to the inductive effect of the two fluorine atoms.

Despite a comprehensive search for scientific literature and patent databases, no specific information was found for the chemical compound “this compound” that would allow for the creation of an article based on the provided outline.

The search results consistently yielded information on related but structurally distinct compounds, most notably 2,6-Difluoroaniline . While this related compound is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, there is no available data explicitly detailing the applications of This compound in the following areas:

Role as a Versatile Synthetic Intermediate: No studies or documents were identified that describe its use as a building block for complex organic molecules, a precursor for dyes and pigments, or as an intermediate in agrochemical synthesis.

Contributions to Polymer Chemistry and Materials Science: The search did not uncover any research on its use as a monomer for creating functional polymers or its incorporation into advanced materials.

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Applications of 2 2,6 Difluorophenoxy Aniline in Advanced Chemical Synthesis and Materials Science

Contributions to Polymer Chemistry and Materials Science

Incorporation into Advanced Materials with Tuned Properties

Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, OFETs, Organic Photovoltaics)

The incorporation of fluorine atoms into organic semiconductor materials is a well-established strategy for tuning their electronic properties, improving stability, and influencing molecular packing. The 2-(2,6-difluorophenoxy)aniline moiety can be integrated into larger conjugated systems to create novel materials for optoelectronic devices.

While specific research on this compound in these applications is not extensively documented in publicly available literature, the functional groups present in the molecule suggest its potential. For instance, aniline (B41778) derivatives have been used in the synthesis of polymers for organic photovoltaic devices. A study on polymers derived from monomers containing aniline and thiophene moieties demonstrated their potential as electron donor layers in organic solar cells researchgate.net. The introduction of the difluorophenoxy group to an aniline-based polymer could further enhance its performance by lowering the HOMO and LUMO energy levels, a common effect of fluorine substitution, which can lead to improved air stability and higher open-circuit voltages in photovoltaic cells.

In the realm of Organic Light-Emitting Diodes (OLEDs), hole-transporting materials are crucial for efficient device performance. Acridine-based derivatives, for example, have been synthesized and shown to exhibit excellent efficiencies as hole-transporting materials in phosphorescent OLEDs nih.gov. The aniline component of this compound could serve as a precursor for the synthesis of novel hole-transporting materials. The fluorine atoms would likely enhance the thermal stability and influence the frontier molecular orbital energies, which are critical parameters for OLED materials nih.gov.

The table below illustrates the typical performance of some hole-transporting materials in OLEDs, providing a benchmark for the potential of new materials derived from this compound.

MaterialCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TAPC (reference)32.5318.5810.6
TPA-2ACR55.7429.2821.59

This table showcases the performance of existing hole-transporting materials to provide context for the potential of novel materials. TAPC is a commonly used reference material, and TPA-2ACR is a high-performance material based on an acridine derivative. nih.gov

Supramolecular Chemistry and Self-Assembly Directives

The structure of this compound, with its potential for hydrogen bonding through the -NH2 group and dipole-dipole as well as π-π stacking interactions from the aromatic rings, makes it an interesting candidate for studies in supramolecular chemistry. The fluorine atoms can also participate in non-covalent interactions, such as halogen bonding and anion-π interactions, further directing the self-assembly of molecules.

Fluorinated Polyhydroxyalkanoates (PHAs) with Modified Thermal and Surface Characteristics

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms that have garnered significant attention as sustainable alternatives to conventional plastics. The properties of PHAs can be tailored by modifying their chemical structure, for instance, by incorporating fluorinated side chains.

Research has demonstrated that Pseudomonas putida can produce PHAs with fluorinated phenoxy side groups when fed with corresponding fluorophenoxyalkanoic acids researchgate.net. For example, the use of 11-(2,4-difluorophenoxy)undecanoic acid as a carbon source led to the production of poly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate) researchgate.net. These fluorinated PHAs exhibit modified physical properties, including increased crystallinity, higher melting points, and enhanced water-shedding properties, as indicated by surface contact angle measurements researchgate.net.

Although the direct use of this compound for PHA synthesis has not been reported, it can be envisioned as a precursor to the necessary fluorophenoxyalkanoic acids. A potential synthetic pathway could involve the conversion of the aniline group to a hydroxyl group via a Sandmeyer-type reaction, followed by etherification with a long-chain haloalkanoic acid. The resulting 2,6-difluorophenoxyalkanoic acid could then be used as a feedstock for microbial PHA production.

The table below summarizes the effect of fluorine substitution on the properties of PHAs as reported in the literature.

PropertyMedium Chain Length (MCL) PHAFluorinated PHA (with two fluorine atoms)
Appearance-Opaque, cream-colored
CrystallinityLowerHigher
Melting PointLower~100 °C
Surface Property-Water-shedding

This table is based on data for PHAs with fluorinated phenoxy side groups, illustrating the potential impact of incorporating the 2,6-difluorophenoxy moiety. researchgate.net

Development of Ligands for Catalytic Systems

The aniline group in this compound is a versatile functional handle for the synthesis of a wide range of ligands for metal-catalyzed reactions. For instance, it can be readily converted into Schiff bases, amides, or phosphine-containing molecules, which are all important classes of ligands in coordination chemistry and catalysis.

Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are known to form stable complexes with a variety of transition metals. These metal complexes have shown catalytic activity in various organic transformations, including oxidation reactions nih.gov. The presence of the electron-withdrawing 2,6-difluorophenoxy group in a ligand derived from this compound could significantly influence the electronic properties of the metal center in a resulting complex. This can, in turn, affect the catalyst's reactivity, selectivity, and stability. For example, in oxidation catalysis, a more electron-deficient metal center can exhibit higher catalytic activity.

While specific catalytic applications of ligands derived from this compound are not widely reported, the general principles of ligand design suggest their potential utility. The steric bulk of the difluorophenoxy group could also play a role in controlling the stereoselectivity of catalytic reactions.

The following table lists some common types of ligands and the potential catalytic applications of their metal complexes, providing a framework for the potential use of ligands derived from this compound.

Ligand TypePotential Catalytic Application
Schiff BaseOxidation, Reduction, C-C coupling
AmidePolymerization, Cross-coupling
PhosphineHydrogenation, Hydroformylation

This table provides a general overview of ligand types and their applications, suggesting potential areas of investigation for ligands synthesized from this compound.

Future Research Directions and Emerging Paradigms for 2 2,6 Difluorophenoxy Aniline

Exploration of Novel and Undiscovered Reactivity Patterns

The unique structure of 2-(2,6-Difluorophenoxy)aniline, which combines a difluorinated aromatic ring with an aniline (B41778) moiety via an ether linkage, suggests several avenues for exploring its chemical reactivity. Future research could focus on:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution on both aromatic rings. The activating, ortho-, para-directing amino group is in competition with the deactivating, ortho-, para-directing ether oxygen and the deactivating fluorine atoms. Understanding this interplay is crucial for functionalizing the molecule.

Reactions at the Amino Group: Exploring diazotization reactions to convert the amino group into a versatile diazonium salt, which can then be used in Sandmeyer, Schiemann, or Gomberg-Bachmann reactions to introduce a wide variety of functional groups.

Carbon-Heteroatom Bond Formation: The primary amine is a key functional handle for forming new carbon-nitrogen bonds, for instance, through Buchwald-Hartwig amination or reductive amination, to build more complex molecular architectures.

Orthometalation: Directed ortho-metalation could be explored, where the ether oxygen or the amine group directs lithiation or palladation to a specific ortho position, enabling precise C-H functionalization.

Continuous Improvement in Sustainable Synthetic Methodologies

While specific synthetic routes for this compound are not detailed in the available literature, future work would likely focus on improving upon classical ether synthesis methods, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr). Key areas for improvement include:

Green Solvents and Catalysts: Developing synthetic protocols that replace traditional high-boiling point polar aprotic solvents (e.g., DMF, NMP) with greener alternatives like ionic liquids, supercritical fluids, or water. Research into more efficient and recyclable copper or palladium catalysts for C-O cross-coupling reactions would be a significant advancement.

Microwave-Assisted Synthesis: The use of microwave irradiation could drastically reduce reaction times and potentially improve yields for the synthesis of diaryl ethers, making the process more energy-efficient.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, stoichiometry), improve safety, and allow for easier scalability compared to batch synthesis.

A comparison of potential synthetic approaches is presented in the table below.

MethodologyPotential AdvantagesPotential Challenges
Ullmann CondensationWell-established method.Often requires high temperatures, stoichiometric copper, and polar solvents.
Buchwald-Hartwig C-O CouplingMilder reaction conditions, broader substrate scope.Requires expensive palladium catalysts and ligands.
Nucleophilic Aromatic Substitution (SNAr)Can be efficient if the aromatic ring is sufficiently electron-deficient.The 2,6-difluoro substitution may provide sufficient activation for this pathway.
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Scalability can be a challenge.
Continuous Flow ChemistryEnhanced safety, precise control, easy scale-up.Requires specialized equipment and optimization.

Design and Synthesis of Advanced Functional Materials Leveraging its Unique Structural Features

The rigid, angular structure imparted by the ether linkage, combined with the electronic properties of the fluorinated rings, makes this compound an intriguing building block for advanced materials. Future research could target:

High-Performance Polymers: As a monomer, it could be polymerized to form polyimides, polyamides, or polyethers with high thermal stability, chemical resistance, and low dielectric constants, properties desirable for microelectronics and aerospace applications. The fluorine atoms can enhance solubility and modify electronic properties.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as host materials or as components of thermally activated delayed fluorescence (TADF) emitters in OLEDs. The difluorophenyl group can influence the HOMO/LUMO energy levels, which is critical for device performance.

Liquid Crystals: The rigid, non-linear shape of the molecule could be a basis for designing novel liquid crystalline materials. Functionalization with appropriate mesogenic groups could lead to materials with unique phase behaviors.

Deeper Integration of Computational Chemistry for Predictive Material Design

Given the lack of experimental data, computational chemistry is an essential tool for predicting the properties of this compound and its derivatives before undertaking extensive lab synthesis. nih.gov Future directions include:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the molecule's geometric structure, electronic properties (HOMO/LUMO energies), and spectral characteristics. nih.gov These calculations can provide insights into its reactivity and potential as an electronic material.

Molecular Dynamics (MD) Simulations: For polymeric materials derived from this monomer, MD simulations can predict bulk properties such as the glass transition temperature, mechanical strength, and chain packing.

Virtual Screening: Computational methods can be used to virtually screen libraries of derivatives for specific applications, such as their potential as kinase inhibitors in medicinal chemistry or as candidates for OLED materials, thereby prioritizing synthetic efforts. mit.edu

Investigation of Stereoselective Synthesis of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, chirality can be introduced by synthesizing derivatives. Future research could investigate:

Atropisomerism: If bulky substituents are introduced at the positions ortho to the ether linkage, rotation around the aryl-oxygen or aryl-nitrogen bonds could be restricted, leading to stable, chiral atropisomers. The synthesis and resolution of such atropisomers would be a significant challenge.

Asymmetric Synthesis: If the aniline nitrogen is used as a nucleophile in an asymmetric reaction, or if other parts of the molecule are functionalized using chiral catalysts, a wide range of enantiomerically enriched derivatives could be accessed. For instance, asymmetric catalysis could be employed to create chiral centers on substituents attached to either aromatic ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Difluorophenoxy)aniline, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2,6-difluorophenol reacts with 2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may also be employed for direct C–N bond formation between aryl halides and amines, requiring precise control of ligands (e.g., Xantphos) and temperature . Key parameters include reaction time, solvent polarity, and purification via column chromatography or recrystallization to achieve >90% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., splitting patterns for fluorine atoms on the phenoxy group).
  • LC-MS : Monitors molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify structure and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
  • Elemental Analysis : Validates stoichiometry (C, H, N, F percentages).

Q. How does the electronic nature of the difluorophenoxy group influence reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position of the aniline group. For example, diazotization followed by Sandmeyer reactions can introduce halides or cyano groups. Kinetic studies using UV-Vis spectroscopy or in situ IR can track reaction progress and intermediate formation .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation of this compound under oxidative conditions?

  • Methodological Answer : Hydroxyl radical (•OH)-mediated degradation (e.g., Fenton reaction) proceeds via second-order kinetics, with rate constants determined using competition kinetics and LC-MS to identify intermediates like hydroxylated derivatives. DFT calculations model transition states and predict degradation pathways .

Q. How can this compound serve as a ligand in metal complexes, and what applications arise from its coordination chemistry?

  • Methodological Answer : The aniline group acts as a σ-donor, while the difluorophenoxy moiety provides π-accepting properties. Coordination with transition metals (e.g., Cu(II), Pd(II)) is studied via X-ray crystallography and cyclic voltammetry. Applications include catalysis (e.g., Suzuki-Miyaura coupling) or luminescent materials, where emission spectra are analyzed using fluorimetry .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives for pharmacological screening?

  • Methodological Answer : Protecting the aniline group (e.g., acetylation) before functionalizing the phenoxy ring reduces undesired oxidation. High-throughput screening (HTS) with automated liquid handlers optimizes reaction conditions (e.g., solvent, catalyst loading). Parallel synthesis and DOE (Design of Experiments) identify optimal parameters for derivatives targeting HMRGX1 receptor modulation .

Q. How does steric hindrance from the difluorophenoxy group affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : Steric maps generated via computational tools (e.g., Molecular Operating Environment) predict coupling sites. Experimental validation uses Pd-catalyzed reactions with substituted aryl boronic acids, monitored by GC-MS. Steric parameters (e.g., Tolman cone angle) correlate with yield trends .

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